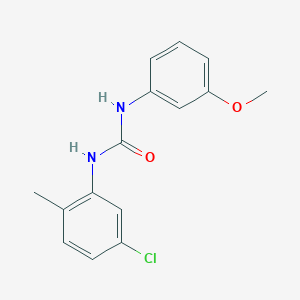
N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as CMU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed to act as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain and reduce the uptake of serotonin in platelets. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is its versatility. It can be used as a scaffold for the development of new drugs with improved pharmacological properties. In addition, this compound has been shown to have a variety of effects on the brain and other tissues, making it a potential target for the treatment of a variety of diseases. However, one of the limitations of this compound is its potential toxicity. It has been shown to induce hyperactivity in animals, and its effects on the human body are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of new drugs based on the this compound scaffold. Another potential direction is the study of this compound in the treatment of addiction and other neurological disorders. Additionally, the potential anticancer properties of this compound warrant further investigation. Finally, the toxicity of this compound needs to be further studied to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. While its exact mechanism of action is not fully understood, it is believed to act as a dopamine transporter blocker. This compound has a variety of biochemical and physiological effects, and its versatility makes it a potential target for the development of new drugs. However, its potential toxicity needs to be further studied to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylisocyanate with 3-methoxyaniline. Another method involves the reaction of 5-chloro-2-methylphenylisocyanate with 3-methoxyphenylamine in the presence of a catalyst. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a significant effect on the release of dopamine in the brain, making it a potential target for the treatment of addiction and other neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-6-7-11(16)8-14(10)18-15(19)17-12-4-3-5-13(9-12)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCDBWJZBQCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5421026.png)
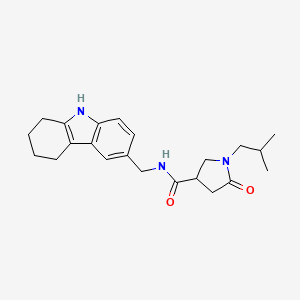
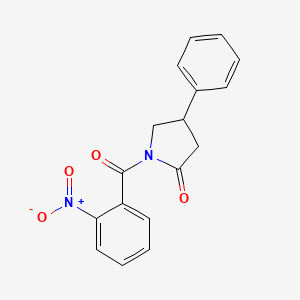
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5421038.png)
![2,4-dimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5421044.png)
![9-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5421053.png)
![methyl 2-{[(cyclopropylamino)carbonyl]amino}benzoate](/img/structure/B5421061.png)
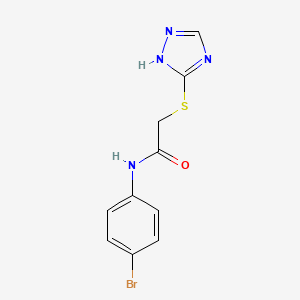
![1-[4-(hexyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5421077.png)
![7-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5421084.png)
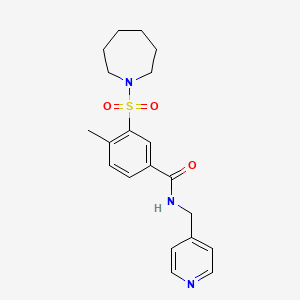
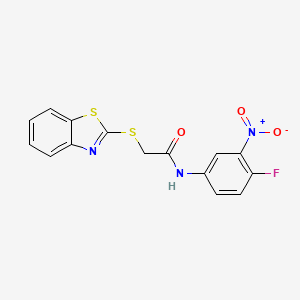
![N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421123.png)
![N-methyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5421130.png)
